In Vivo Survival Benefit vs. Oseltamivir in a Delayed Treatment Mouse Model
In a stringent +48 hour delayed treatment mouse model of influenza A infection, pimodivir provided a 100% survival benefit at doses as low as 1 mg/kg (BID x 10 days), whereas the standard-of-care, oseltamivir, offered no survival benefit even at the highest tested dose of 10 mg/kg [1].
| Evidence Dimension | Survival benefit in +48h delayed treatment mouse influenza model |
|---|---|
| Target Compound Data | 100% survival at 1, 3, and 10 mg/kg (BID x 10 days) |
| Comparator Or Baseline | Oseltamivir: 0% survival at 10 mg/kg |
| Quantified Difference | 100% survival vs. 0% survival at comparable/higher dose |
| Conditions | Mouse model infected with A/PR/8/34 (H1N1), treatment initiated 48 hours post-infection |
Why This Matters
This demonstrates a critical functional advantage in advanced disease stages where oseltamivir is ineffective, a key differentiator for researchers modeling severe or late-stage influenza.
- [1] Byrn RA, et al. Preclinical activity of VX-787, a first-in-class, orally bioavailable inhibitor of the influenza virus polymerase PB2 subunit. Antimicrob Agents Chemother. 2015 Mar;59(3):1569-82. View Source
